
Indobufen
描述
吲哚布芬是一种抗血小板聚集药,作为可逆的环氧合酶抑制剂。它主要用于预防冠状动脉和周围动脉闭塞。 吲哚布芬已被用于临床试验,用于预防有或无心房颤动患者的栓塞性并发症,预防冠状动脉旁路移植术后移植物闭塞,以及治疗间歇性跛行 .
准备方法
吲哚布芬的合成通常涉及2-(4-氨基苯基)丁酸与2-甲酰基苯甲酸的缩合反应,形成吲哚布芬亚胺。然后将该中间体还原为吲哚布芬胺,然后环化形成最终产物。 工业生产方法通常使用无水氯化锌和锌的混合物作为还原剂 .
化学反应分析
吲哚布芬经历各种化学反应,包括:
氧化: 吲哚布芬在特定条件下可以被氧化形成不同的氧化产物。
还原: 吲哚布芬亚胺还原为吲哚布芬胺是其合成中的关键步骤。
取代: 涉及吲哚布芬的取代反应会导致各种衍生物的形成。
科学研究应用
Cardiovascular Diseases
Indobufen has been studied extensively for its efficacy in treating various cardiovascular conditions:
- Antiplatelet Therapy : this compound has demonstrated comparable antiplatelet effects to aspirin but with significantly lower rates of gastrointestinal adverse reactions. In a multicenter retrospective cohort study, this compound showed a markedly lower incidence of bleeding events compared to aspirin (15.79% vs. 55%) over an 8 to 18-month follow-up period .
- Meta-analysis Findings : A systematic review and meta-analysis evaluated the safety and efficacy of this compound across multiple studies. The results indicated that this compound had a favorable safety profile, particularly regarding bleeding complications, while showing no significant superiority over aspirin in major adverse cardiovascular events (MACE) or mortality rates .
Cerebrovascular Diseases
This compound's role extends to cerebrovascular diseases, including ischemic stroke:
- Effectiveness in Stroke Management : In studies comparing this compound and aspirin for acute ischemic stroke management, this compound was found to be effective in reducing platelet aggregation without the severe gastrointestinal side effects associated with aspirin .
Comparative Efficacy
The following table summarizes key findings from studies comparing this compound with aspirin and other antiplatelet agents:
Case Studies
Several case studies highlight the practical applications of this compound:
- Post-Coronary Artery Bypass Grafting (CABG) : In a cohort of post-CABG patients, this compound was associated with lower rates of non-fatal myocardial infarction and thrombotic events compared to aspirin . The study emphasized the protective effect against recurrent ischemic events.
- Stable Ischemic Heart Disease : A study involving patients intolerant to aspirin showed that combining this compound with thienopyridine resulted in a low rate of ischemic events during coronary stent implantation .
作用机制
吲哚布芬通过可逆地抑制环氧合酶酶来抑制血小板聚集,从而抑制血栓烷的合成。 这种抑制是非竞争性和可逆的,这有助于减少与其他抗血小板药物(如阿司匹林)相比的胃肠刺激 .
相似化合物的比较
吲哚布芬通常与其他抗血小板药物(如阿司匹林、替克洛匹定和华法林)进行比较。与不可逆地抑制环氧合酶的阿司匹林不同,吲哚布芬的抑制是可逆的,导致更少的胃肠道副作用。 与替克洛匹定和华法林相比,吲哚布芬在预防血栓栓塞事件方面显示出类似的疗效,但出血风险更低 .
类似的化合物包括:
阿司匹林: 不可逆地抑制环氧合酶,广泛用于心血管疾病的二级预防。
替克洛匹定: 一种抗血小板药物,可抑制 ADP 诱导的血小板聚集。
吲哚布芬独特的环氧合酶可逆抑制使其成为对其他抗血小板药物出现胃肠道副作用的患者的宝贵选择。
生物活性
Indobufen is a reversible inhibitor of platelet cyclooxygenase, primarily used for its antiplatelet effects in various cardiovascular conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound exerts its biological effects by inhibiting the synthesis of thromboxane A2 (TxA2), a potent promoter of platelet aggregation. This inhibition occurs through the reversible blockade of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for TxA2 production.
Key Findings on Mechanisms:
- Inhibition of Tissue Factor (TF) : this compound has been shown to significantly reduce TF activity in human monocytes exposed to lipopolysaccharide (LPS). This effect is dose-dependent, with concentrations as low as 100 μM demonstrating significant reductions in TF levels .
- MAP-Kinase Pathway : The drug also influences the MAP-kinase signaling pathway, particularly by reducing the phosphorylation of ERK1/2 without affecting p38 MAP kinase levels. This suggests that this compound may modulate inflammatory responses in monocytes .
Efficacy in Clinical Studies
This compound has been evaluated in multiple clinical trials for its effectiveness in preventing thromboembolic events and managing ischemic heart disease.
Summary of Clinical Trials:
- Thromboembolic Complications : A study involving 196 patients indicated that this compound significantly reduced the risk of ischemic events compared to placebo, with a relative risk reduction of 65% for primary events such as strokes and systemic embolisms .
- Comparison with Aspirin : A meta-analysis comparing this compound to aspirin revealed that while both drugs had similar efficacy in preventing recurrent angina and myocardial infarction, this compound was associated with a significantly lower incidence of gastrointestinal bleeding and discomfort .
Safety Profile
This compound is generally well-tolerated, with adverse effects primarily related to gastrointestinal disturbances. In clinical trials, the incidence of adverse events was lower than that observed with aspirin or warfarin.
Key Safety Findings:
- Gastrointestinal Events : this compound showed a reduced incidence of minor bleeding events (BARC grades 0–2) compared to aspirin, making it a safer option for patients at risk for gastrointestinal complications .
- Overall Tolerability : In studies involving over 5,000 patients, adverse events were reported in only 3.9% of cases, predominantly gastrointestinal issues that rarely necessitated discontinuation of treatment .
Comparative Efficacy Table
属性
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXAULLCROVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057789 | |
Record name | Indobufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63610-08-2 | |
Record name | Indobufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indobufen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indobufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indobufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indobufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Indobufen exert its antiplatelet effect?
A1: this compound functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, this compound effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]
Q2: Is the inhibition of COX by this compound reversible?
A2: Yes, unlike aspirin, which irreversibly inhibits COX, this compound's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]
Q3: Does this compound affect Prostacyclin production?
A3: Research suggests that this compound might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.
Q4: Does this compound impact platelet aggregation induced by agents other than TXA2?
A4: Yes, while this compound primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]
Q5: What is the absorption profile of this compound?
A5: this compound demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []
Q7: Does age influence the pharmacokinetics of this compound?
A7: Elderly patients may exhibit reduced clearance of this compound compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []
Q8: Does this compound interact with other drugs?
A8: Studies indicate potential drug interactions between this compound and other medications. For instance, this compound may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.
Q9: Has this compound demonstrated efficacy in preclinical models of thrombosis?
A9: Yes, this compound has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, this compound effectively inhibited thrombus formation. []
Q10: What about this compound's efficacy in models of cardiovascular disease?
A10: this compound has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, this compound treatment was associated with a reduction in kidney fibrosis compared to warfarin. []
Q11: Has this compound been investigated in clinical trials for cardiovascular diseases?
A11: Yes, several clinical trials have explored the efficacy and safety of this compound in various cardiovascular conditions:
- Peripheral Vascular Disease: A multicenter trial demonstrated that this compound significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []
- Coronary Artery Disease: Studies suggest that this compound, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。